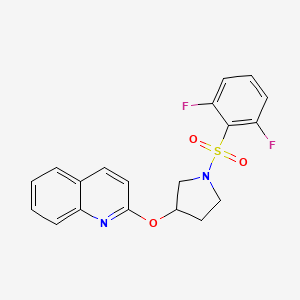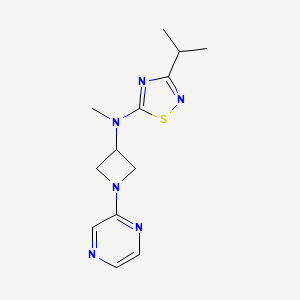![molecular formula C9H10N2 B2827338 2-Ethylpyrazolo[1,5-a]pyridine CAS No. 475174-65-3](/img/structure/B2827338.png)
2-Ethylpyrazolo[1,5-a]pyridine
概要
説明
2-Ethylpyrazolo[1,5-a]pyridine is a derivative of pyrazolo[1,5-a]pyridine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Pyrazolo[1,5-a]pyridines continue to occupy a special place in medicinal chemistry .
Synthesis Analysis
The formation of pyrazolo[1,5-a]pyridine derivatives can be achieved via the desulfurization and rearrangement of pyrido[1,2-d]-1,3,4-thiadiazine intermediates having various substituents at the 2- and 4-positions . Another approach involves a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones .Molecular Structure Analysis
Pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The pyrazolo[1,5-a]pyrimidine ring is a heteroaromatic system that admits structural variations in the periphery during ring construction and via later functionalization steps .Chemical Reactions Analysis
The formation of pyrazolo[1,5-a]pyridine derivatives can be achieved via the desulfurization and rearrangement of pyrido[1,2-d]-1,3,4-thiadiazine intermediates . Another approach involves a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones .科学的研究の応用
Synthesis and Chemical Properties
- 2-Ethylpyrazolo[1,5-a]pyridine derivatives have been synthesized through various chemical reactions. For instance, 2-Hydroxypyrazolo[1,5-a]pyridine was synthesized and underwent nitrosation, nitration, and bromination at the C-3 position, indicating its reactivity and potential for further derivatization (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
- Similarly, various pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moieties have been synthesized, demonstrating the versatility of this compound in forming diverse heterocyclic compounds with potential biological activities (Abdelriheem, Zaki, & Abdelhamid, 2017).
Optical Properties
- Some derivatives of this compound, specifically 2- and 2,4-substituted 5-cyanopyrazolo[1,5-a]pyridines, have been found to display blue fluorescence in both dilute solutions and solid states. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Wang, Su, Jia, Wu, Zhang, Ge, Wang, & Wang, 2015).
Anticancer Research
- Pyrazolo[4,3-c]pyridine derivatives, a class related to this compound, have been investigated for their anticancer activity. For instance, some derivatives showed significant cytotoxic activity against human breast, liver, and colon carcinoma cell lines, demonstrating the potential of this compound derivatives in oncological research (Metwally & Deeb, 2018).
Antioxidant Activity
- Derivatives of [1,2,4]triazolo[1,5-a]pyridine, structurally similar to this compound, have been synthesized and evaluated for their antioxidant properties. This research opens avenues for the use of these compounds in developing potential antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
作用機序
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It’s worth noting that compounds with similar structures, like imidazo[1,2-a]pyridine analogues, have been found to exhibit antitumor effects and other biological activities in a variety of cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . These compounds can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .
Pharmacokinetics
The adme data of similar compounds were predicted, which showed that the compounds had good physicochemical property and biological characteristics .
Result of Action
Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under basic conditions .
将来の方向性
Pyrazolo[1,5-a]pyridines continue to occupy a special place in medicinal chemistry, but the direct construction of 3-sulfonyl analogues remains unexplored . Future research could focus on exploring this area, as well as further investigating the biological activities and potential applications of 2-Ethylpyrazolo[1,5-a]pyridine .
生化学分析
Cellular Effects
Pyrazolopyridines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines
Molecular Mechanism
Pyrazolopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-ethylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-9-5-3-4-6-11(9)10-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAOUMOATIGETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CC=CC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
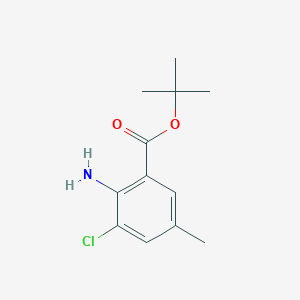
![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2827256.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2827257.png)
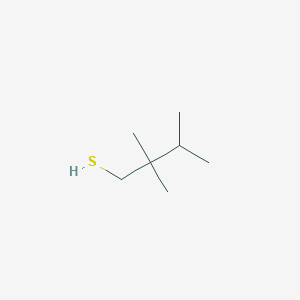
![(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2827261.png)

![methyl 3-(azepane-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2827266.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2827270.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2827271.png)
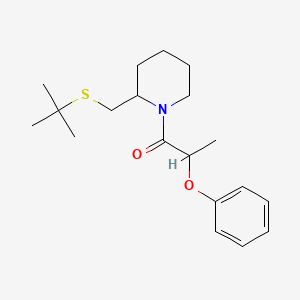

![ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2827276.png)
